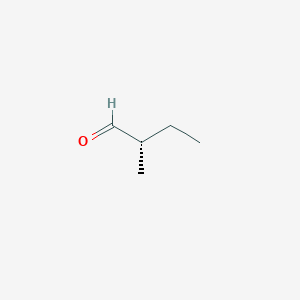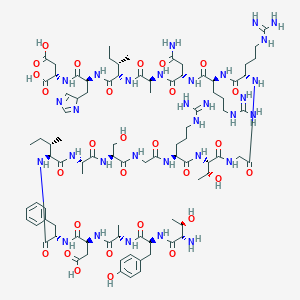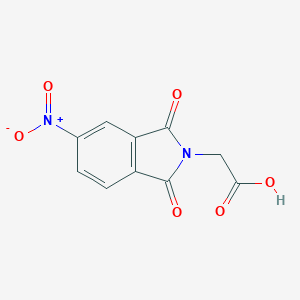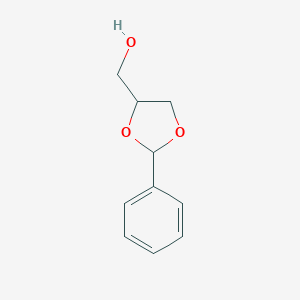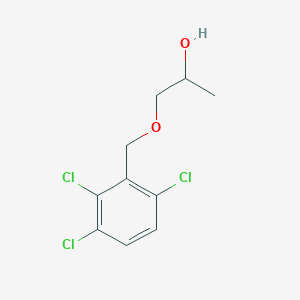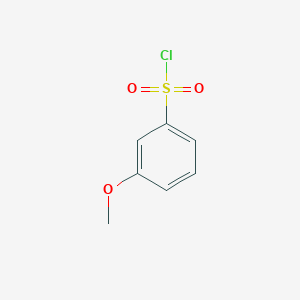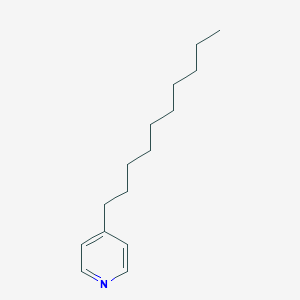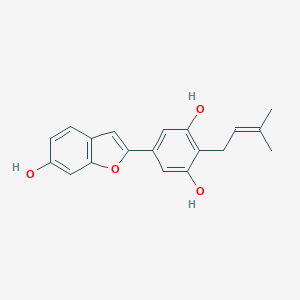
Moracin C
Overview
Description
Moracin C is a phenolic compound that belongs to the benzofuran family. It is primarily isolated from plants such as Artocarpus heterophyllus (jackfruit tree), Morus alba (white mulberry), and other members of the Moraceae family . This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Moracin C, a natural compound found in various plants such as Artocarpus heterophyllus, has been shown to target several key molecules in the body. One of its primary targets is Proprotein convertase subtilisin/kexin type 9 (PCSK9) , a protein that plays a crucial role in regulating the levels of low-density lipoprotein cholesterol (LDL-C) in the blood . This compound also targets reactive oxygen species (ROS) and nitric oxide (NO) in cells, inhibiting their release .
Mode of Action
This compound interacts with its targets in a few ways. It inhibits the expression of PCSK9, thereby potentially reducing LDL-C levels in the blood . This compound also exhibits potent antioxidant activity, scavenging reactive oxygen species (ROS) and nitric oxide (NO) in cells . This antioxidant activity is thought to occur through formal hydrogen transfer mechanisms .
Biochemical Pathways
This compound affects several biochemical pathways. Its anti-inflammatory effect is associated with the activation of the mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB) pathways . These pathways play a crucial role in the body’s response to inflammation and stress . This compound reduces the nuclear translocation of the NF-κB p65 subunit, which is a key step in the activation of the NF-κB pathway .
Pharmacokinetics
This compound is rapidly and well absorbed in the intestinal tract, and is highly distributed in the gastrointestinal tract, liver, kidneys, and lungs . It is extensively metabolized in the liver and intestine, and its glucuronidated metabolites have been proposed . The plasma concentration of this compound with multiple dosage regimens has been simulated via pharmacokinetic modeling .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It effectively reduces the up-regulation of mRNA and protein expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and several pro-inflammatory cytokines . This results in a marked reduction in inflammation and oxidative stress in cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the radical scavenging activity of this compound against HO and HOO radicals was evaluated in different environments such as the gas phase, water, and pentyl ethanoate solvents . The overall rate constants for the HO radical scavenging in these environments varied, indicating that the environment can influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Moracin C is involved in the phenylpropanoid pathway . It interacts with key enzymes in this pathway, such as p-coumaroyl CoA 2’-hydroxylase . The nature of these interactions involves enzymatic activity assays in vitro .
Cellular Effects
This compound has been found to suppress Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Particularly, it significantly suppresses the production of nitric oxide (NO) .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway . It interacts with enzymes such as p-coumaroyl CoA 2’-hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moracin C involves several steps. One of the most efficient synthetic routes includes a 10-step process with an overall yield of 12% . The key steps involve the acid-induced intramolecular migration of an acyl group from an ortho phenolic hydroxy to a benzylic hydroxy, leading to the formation of o-hydroxybenzylphosphonium salts containing ester groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound and its derivatives often involves the use of a 2-arylbenzofuran motif . This approach allows for the production of various analogs from a single starting material, making it a versatile method for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Moracin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound exhibits radical scavenging activity against hydroxyl and hydroperoxyl radicals.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving this compound often occur at the hydroxyl groups present on the benzofuran ring.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Moracin C has a wide range of scientific research applications:
Comparison with Similar Compounds
Moracin A: Known for its antioxidant properties.
Moracin B: Exhibits anti-inflammatory effects.
Moracin D: Shows potential anticancer activity.
Moracin M: Demonstrates moderate free radical scavenging activity.
Properties
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGHWUWBQNCCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219182 | |
| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moracin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69120-06-5 | |
| Record name | Moracin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moracin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069120065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORACIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ4GH2N64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moracin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 199 °C | |
| Record name | Moracin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


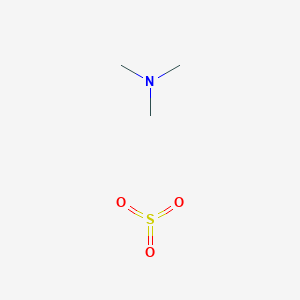
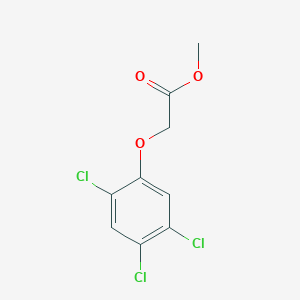
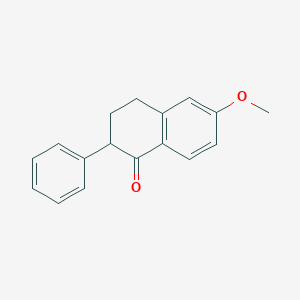
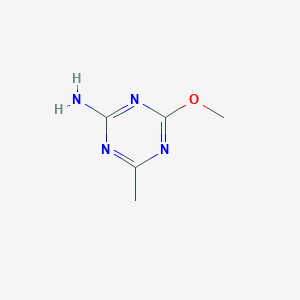
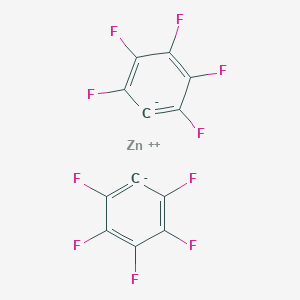
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
